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Compound of Interest

4-Chloro-5,6-dimethyl-2-
Compound Name:
(trifluoromethyl)pyrimidine

Cat. No.: B066441

An In-depth Technical Guide to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5,6-dimethyl-2-
(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in
synthetic and medicinal chemistry. The document delineates its core chemical and physical
properties, outlines a detailed methodology for its synthesis, explores its characteristic
reactivity, and discusses its applications as a versatile intermediate in the development of novel
pharmaceutical and agrochemical agents. Safety protocols and handling procedures are also
detailed to ensure its safe utilization in a research and development setting. This guide is
intended for researchers, synthetic chemists, and drug development professionals seeking an
authoritative resource on this compound.

Nomenclature and Chemical Structure

o Systematic IUPAC Name: 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
¢ Other Names: 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)-1,3-diazine[1]

e CAS Number: 175277-32-4[1]

e Molecular Formula: C7HeCIFsN2[1][2]
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e Molecular Weight: 210.58 g/mol [1]

The structure features a pyrimidine ring substituted with a chloro group at position 4, two
methyl groups at positions 5 and 6, and a trifluoromethyl group at position 2. The trifluoromethyl
group is a strong electron-withdrawing moiety, which significantly influences the electronic
properties and reactivity of the pyrimidine ring.

Caption: Molecular Structure of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine.

Physicochemical Properties

The properties of this compound make it suitable for various organic synthesis applications,
particularly as an intermediate. Its predicted low pKa suggests it is a very weak base.

Property Value Source
Molecular Formula C7HeCIF3N2 [1][2]
Molecular Weight 210.58 g/mol [1]
Boiling Point 69 °C [1]
Density (Predicted) 1.368 + 0.06 g/cm?3 [1]

pKa (Predicted) -2.17 £ 0.39 [1]
Storage Temperature 2-8°C [1]

Synthesis Methodology

The synthesis of 4-chloro-substituted pyrimidines typically involves the cyclocondensation of a
suitable precursor to form the corresponding pyrimidin-4-ol (or its tautomer, pyrimidone),
followed by a chlorination step. A plausible and widely adopted method uses phosphorus
oxychloride (POCIs) for this conversion.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.
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Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for
pyrimidine synthesis.[3][4][5]

Step 1: Cyclocondensation to form 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-
bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1.0
equivalent).

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the
enolate.

Add 2,2,2-trifluoroacetamide (1.05 equivalents) to the mixture.

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Causality: The basic conditions facilitate the condensation between the diketone and the
amidine to form the heterocyclic pyrimidinone ring. Refluxing provides the necessary
activation energy.

After completion, cool the mixture to room temperature and neutralize with glacial acetic
acid.

Remove the solvent under reduced pressure. The resulting residue containing the
pyrimidinol intermediate is used in the next step without extensive purification.

Step 2: Chlorination

o Carefully add phosphorus oxychloride (POCIs, 3-5 equivalents) to the crude pyrimidinol
residue from Step 1 at 0°C (ice bath).

e Add a catalytic amount of N,N-dimethylformamide (DMF).

o Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with
POCIs, which is a more potent chlorinating agent.
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e Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours until the starting
material is consumed (monitored by TLC).

e Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with
vigorous stirring. This step is highly exothermic and must be performed with extreme caution
in a fume hood.

o Trustworthiness: This quenching step hydrolyzes the excess POCIs. The product, being
organic, will typically precipitate or remain in the organic phase upon subsequent
extraction.

o Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate
solution until the pH is ~7-8.

o Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude material using column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to afford pure 4-Chloro-5,6-dimethyl-2-
(trifluoromethyl)pyrimidine.

Chemical Reactivity and Derivatization

The reactivity of the title compound is dominated by two key features: the electrophilic nature of
the pyrimidine ring and the lability of the C4-chloro substituent.

¢ Nucleophilic Aromatic Substitution (SrAr): The chlorine atom at the 4-position is an excellent
leaving group. The electron-withdrawing trifluoromethyl group at C2 and the ring nitrogen
atoms activate the C4 position for SnAr reactions.[6] This allows for the facile introduction of
a wide range of nucleophiles (amines, alcohols, thiols) to build more complex molecular
scaffolds.[6][7]

Reactivity Pathway
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Core Reactant
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Caption: Nucleophilic aromatic substitution (SnAr) at the C4 position.

Protocol: Nucleophilic Substitution with an Amine

e Dissolve 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (1.0 equivalent) in a suitable

solvent such as acetonitrile or DMF in a sealed reaction vessel.

e Add the desired primary or secondary amine (1.2 equivalents).

e Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

(1.5 equivalents).

o Causality: The base is required to scavenge the hydrochloric acid (HCI) formed during the

reaction, preventing the protonation of the amine nucleophile and driving the reaction to

completion.

e Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.
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» Upon completion, cool the reaction to room temperature and remove the solvent under
reduced pressure.

o Redissolve the residue in ethyl acetate and wash with water and then brine.
» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the product by column chromatography or recrystallization to yield the corresponding
4-amino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine derivative.

o Trustworthiness: This purification step is critical for removing unreacted starting materials
and by-products, ensuring the integrity of the final compound for subsequent use or
analysis.

Applications and Research Interest

Derivatives of pyrimidine are foundational components in numerous biologically active
compounds. The unique combination of substituents on 4-Chloro-5,6-dimethyl-2-
(trifluoromethyl)pyrimidine makes it a valuable building block:

e Pharmaceuticals: The pyrimidine core is a key pharmacophore in many approved drugs,
including kinase inhibitors used in oncology. The trifluoromethyl group can enhance
metabolic stability and cell permeability of a drug candidate.[8][9] Therefore, this compound
serves as an important intermediate for synthesizing libraries of potential therapeutic agents.
[10]

o Agrochemicals: Trifluoromethyl-substituted heterocyclic compounds are prevalent in modern
pesticides and herbicides.[8] The reactivity of the C4-chloro group allows for the synthesis of
diverse derivatives for screening as potential crop protection agents.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

» Hazard Identification: Classified as an irritant (Hazard Code: Xi).[1] It is irritating to the eyes,
respiratory system, and skin (Risk Statements: R36/37/38).[1]

» Personal Protective Equipment (PPE):
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o Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.[11]

o Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab
coat.[12]

o Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
If inhalation risk is high, use a NIOSH/MSHA approved respirator.[11]

e Handling and Storage:
o Wash hands thoroughly after handling.[12]

o Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended
storage is at 2-8°C.[1]

o Keep away from strong oxidizing agents.
 First-Aid Measures:

o Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the
eyelids. Seek medical attention.

o Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.
If skin irritation persists, call a physician.

o Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical
attention if symptoms occur.

o Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce
vomiting. Call a physician or poison control center immediately.[11]

References
Benchchem. 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine. URL

e Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-
(trifluoromethyl)pyrimidine. URL

o ChemBK. Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)

o Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. URL

o Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine. URL

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC454780050&productDescription=2%2C4-DICHLORO-5-%28TRIFLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://file.medchemexpress.com/batch_PDF/HY-W008510/2-Chloro-5-trifluoromethyl-pyrimidine-SDS-MedChemExpress.pdf
https://www.fishersci.com/store/msds?partNumber=AC454780050&productDescription=2%2C4-DICHLORO-5-%28TRIFLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://file.medchemexpress.com/batch_PDF/HY-W008510/2-Chloro-5-trifluoromethyl-pyrimidine-SDS-MedChemExpress.pdf
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5354661_EN.htm
https://www.fishersci.com/store/msds?partNumber=AC454780050&productDescription=2%2C4-DICHLORO-5-%28TRIFLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

MedchemExpress.com. Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine. URL
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. URL

ChemicalBook. 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine. URL
Sigma-Aldrich.

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. URL

Sigma-Aldrich. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97. URL

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in
Nucleophilic Substitution | Request PDF. URL

PubChemlLite. 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine. URL

Benchchem. 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine. URL

ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-
yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl
Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal
of Medicinal Chemistry. URL

Chemenu. cas 958452-21-6|| where to buy 4-Chloro-5-(trifluoromethyl)pyrimidine. URL
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural
motif in active agrochemical and pharmaceutical ingredients. URL

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
URL

Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
URL

ACS Publications. Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-
ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.
2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double
Minute 2 (MDM2) Inhibitor in Clinical Development. URL

PubChemlLite. 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine. URL

PubChemlLite. 4-chloro-6-(trifluoromethyl)pyrimidine. URL

MDPI.

Sigma-Aldrich. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97. URL

ResearchGate. (PDF) Cheminform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-
(methylsulfonyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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